molecular formula C15H16ClN5O2 B11063616 1-(5-chloro-2-methoxyphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine

1-(5-chloro-2-methoxyphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine

Cat. No.: B11063616
M. Wt: 333.77 g/mol
InChI Key: NRUNXFHPUPDVSZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N’'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group and a tetrahydro-cyclopenta[d]pyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine typically involves multiple steps. One common approach is to start with the preparation of the 5-chloro-2-methoxyphenyl precursor, followed by the formation of the tetrahydro-cyclopenta[d]pyrimidinyl moiety. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N’'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N’'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways or target certain diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-chloro-2-methoxyphenyl)-N’'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine include other guanidine derivatives and compounds with similar structural features, such as:

  • N-(5-chloro-2-methoxyphenyl)-N’'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)urea
  • N-(5-chloro-2-methoxyphenyl)-N’'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)thiourea

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-N’'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16ClN5O2

Molecular Weight

333.77 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)guanidine

InChI

InChI=1S/C15H16ClN5O2/c1-23-12-6-5-8(16)7-11(12)18-14(17)21-15-19-10-4-2-3-9(10)13(22)20-15/h5-7H,2-4H2,1H3,(H4,17,18,19,20,21,22)

InChI Key

NRUNXFHPUPDVSZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/C(=N/C2=NC3=C(CCC3)C(=O)N2)/N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=NC2=NC3=C(CCC3)C(=O)N2)N

Origin of Product

United States

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